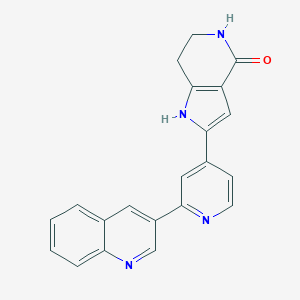

MK2-IN-3

Übersicht

Beschreibung

The compound "2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one" is a complex heterocyclic molecule that appears to be related to various quinoline and pyridine derivatives. These types of compounds are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related quinoline and pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of 2,6-di(quinolin-8-yl)pyridines and 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones . Additionally, domino reactions , one-pot synthesis methods , and reactions involving donor-acceptor cyclopropanes are also employed to construct these complex structures. These methods highlight the versatility and creativity in synthesizing such intricate molecules, which could potentially be applied to the synthesis of "2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one".

Molecular Structure Analysis

The molecular structure of quinoline and pyridine derivatives is characterized by the presence of nitrogen atoms within the rings, which can significantly influence the electronic properties of the molecule. X-ray crystallography is often used to determine the precise structure of these compounds, as demonstrated by the analysis of 2,6-di(quinolin-8-yl)pyridines . The intramolecular stacking observed in some complexes suggests potential for π-π interactions, which could be relevant for the compound .

Chemical Reactions Analysis

Quinoline and pyridine derivatives can undergo various chemical reactions, including cycloadditions , Diels-Alder reactions with olefins , and nucleophilic aromatic substitutions . These reactions can lead to a wide array of products with different substituents and functional groups, indicating that "2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one" may also be amenable to such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For instance, the presence of nitrogen atoms can affect their basicity, solubility, and ability to form hydrogen bonds. The luminescent properties of some Ru(II) bistridentate complexes with quinoline ligands suggest potential applications in optoelectronic devices . The biological activities of these compounds, such as the antitumor properties of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones , also underscore the importance of understanding their chemical properties.

Wissenschaftliche Forschungsanwendungen

MK2-IN-3: Umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound, auch bekannt unter seinem chemischen Namen 2-(2-(Chinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-on, ist ein selektiver Inhibitor der Mitogen-aktivierten Proteinkinase (MAPK)-aktivierten Proteinkinase-2 (MK2). Nachfolgend finden Sie eine detaillierte Analyse seiner potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:

Behandlung entzündlicher Erkrankungen

This compound wurde auf seine Rolle bei der Behandlung entzündlicher Erkrankungen untersucht, da es MK2 inhibiert, das an der Regulation von Entzündungszytokinen beteiligt ist. Durch das Targeting von MK2 könnte diese Verbindung möglicherweise die Stabilität von mRNAs reduzieren, die für entzündungsfördernde Zytokine kodieren, wodurch entzündungsbedingte Symptome und Erkrankungen gemildert werden .

Autoimmune Erkrankungen

Die Inhibition des MK2-Signalwegs durch Verbindungen wie this compound könnte therapeutische Vorteile bei Autoimmunerkrankungen bieten. Es ist bekannt, dass der Signalweg pro-inflammatorische Faktoren wie Tumornekrosefaktor (TNF-α), Interleukin (IL) 6 und IL-17 erhöht, die an Autoimmunreaktionen beteiligt sind .

Wirkmechanismus

Target of Action

MK2-IN-3 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) . MK2 is a downstream substrate of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in the regulation of inflammatory cytokines .

Mode of Action

This compound interacts with its target MK2 by binding to it in a selective manner . It shows selectivity for MK2 over other kinases such as MK-3, MK-5, ERK2, MNK1, p38a, MSK1, MSK2, CDK2, JNK2, and IKK2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38MAPK/MK2 pathway . This pathway regulates the stability of mRNAs encoding inflammatory cytokines . This compound’s inhibition of MK2 leads to a reduction in the production of these inflammatory cytokines .

Pharmacokinetics

It has been observed that this compound can reduce tnfα production in both u937 cells and in vivo , suggesting that it has good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammatory cytokine production . By inhibiting MK2, this compound destabilizes the mRNAs encoding these cytokines, leading to their reduced production .

Zukünftige Richtungen

The future directions of this compound could involve further exploration of its biological activity, particularly its inhibitory activity against MK-2/MAPKAP-K2 . It could also be interesting to investigate its potential applications in other biological contexts, given its ability to modulate kinase activity .

Biochemische Analyse

Biochemical Properties

MK2-IN-3 is a highly selective inhibitor of MAPKAP-K2 (MK-2), with an IC50 value of 8.5 nM . It exhibits selectivity over other kinases such as MK-3, MK-5, ERK2, MNK1, and p38a . This compound interacts with MK-2 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα in both U937 cells and in vivo models .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to inflammation and stress responses. By inhibiting MK-2, this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β . This inhibition affects cell signaling pathways, including the p38 MAPK pathway, which is crucial for the regulation of inflammatory responses and cell survival . Additionally, this compound has been reported to induce autophagy through the phosphorylation of Beclin 1, a key protein involved in the autophagy process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MK-2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), which are involved in the regulation of mRNA stability and cytokine production . By inhibiting MK-2, this compound disrupts the p38 MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines and modulation of cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on MK-2 activity over time . Studies have shown that this compound can reduce TNFα production in U937 cells with an IC50 of 4.4 μM . Additionally, in vivo studies have indicated that this compound can inhibit TNFα production in rat models following a single oral dose

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can lead to a more pronounced reduction in pro-inflammatory cytokine production . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical and clinical studies . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the p38 MAPK signaling axis . By inhibiting MK-2, this compound affects the stability and translation of mRNAs encoding pro-inflammatory cytokines . This modulation of mRNA stability and translation is crucial for the regulation of inflammatory responses and cellular stress . The compound’s interaction with enzymes and cofactors in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s solubility and stability in various solvents, such as DMSO, facilitate its cellular uptake and distribution . Additionally, this compound’s ability to reduce TNFα production in both in vitro and in vivo models indicates its effective distribution and activity within biological systems .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MK-2 . The compound’s localization is influenced by its interaction with MK-2 and the p38 MAPK signaling pathway . By inhibiting MK-2 in the cytoplasm, this compound disrupts the phosphorylation of downstream substrates and modulates cellular stress responses . This subcellular localization is critical for the compound’s activity and therapeutic potential.

Eigenschaften

IUPAC Name |

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLADWRSCINST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

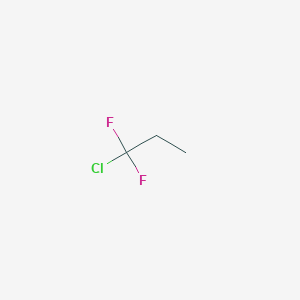

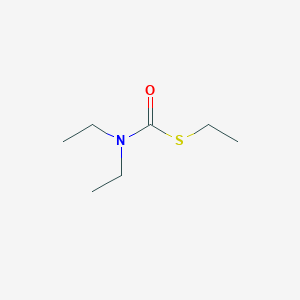

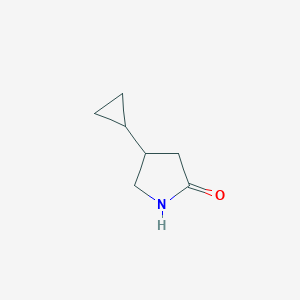

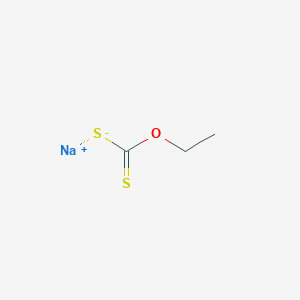

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

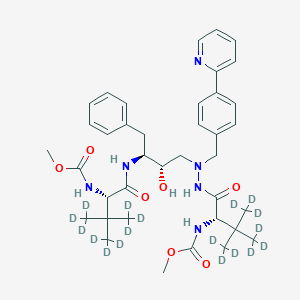

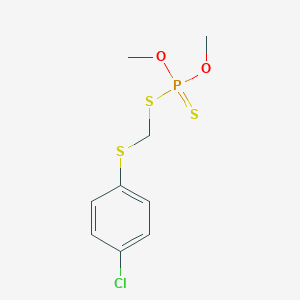

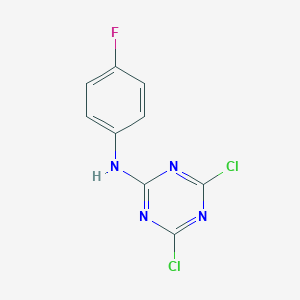

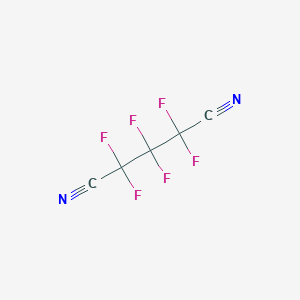

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.